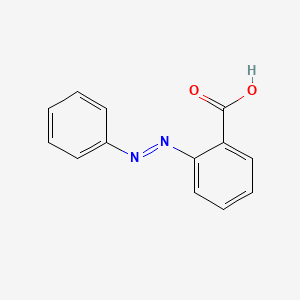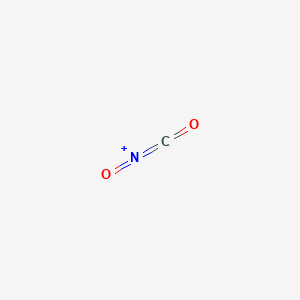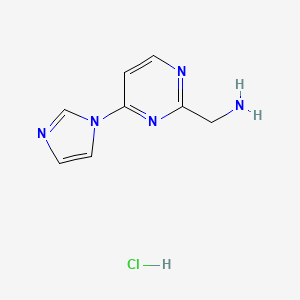
(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride is a heterocyclic compound that features both imidazole and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride typically involves the formation of the imidazole and pyrimidine rings followed by their coupling. One common method involves the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of a base like potassium hydroxide in a solvent such as PEG-400. This is followed by a reaction with 1H-benzimidazol-2-amine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often employ green solvents and catalysts to minimize environmental impact and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole or pyrimidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the imidazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole or pyrimidine oxides, while substitution reactions can introduce various functional groups onto the rings .
Wissenschaftliche Forschungsanwendungen
(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antitubercular activities.
Wirkmechanismus
The mechanism of action of (4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of V600EBRAF, a protein kinase involved in cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Imidazol-4-yl)-2-(substituted phenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidines: These compounds share a similar structure and have been studied for their antimicrobial and antitubercular activities.
1H-Imidazol-2-yl-pyrimidine-4,6-diamines: These compounds are known for their activity against malaria parasites.
Uniqueness
(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride is unique due to its dual imidazole and pyrimidine rings, which confer a broad range of reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H10ClN5 |
|---|---|
Molekulargewicht |
211.65 g/mol |
IUPAC-Name |
(4-imidazol-1-ylpyrimidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H9N5.ClH/c9-5-7-11-2-1-8(12-7)13-4-3-10-6-13;/h1-4,6H,5,9H2;1H |
InChI-Schlüssel |
LKAPXPOKCIPENX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1N2C=CN=C2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14176086.png)
![Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate](/img/structure/B14176089.png)

![2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14176100.png)



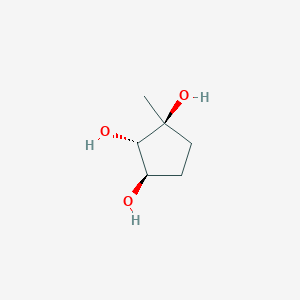
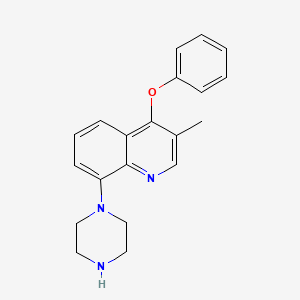
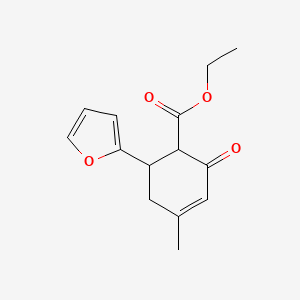
![3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14176154.png)
![(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14176156.png)
